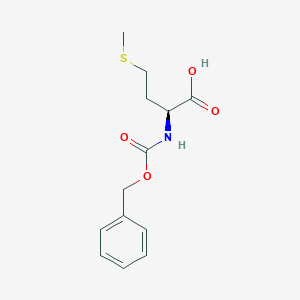

Z-Met-OH

描述

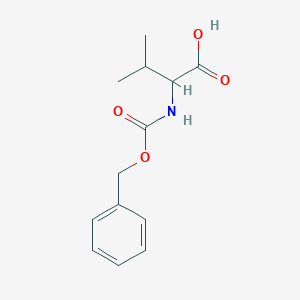

Z-Met-OH is a derivative of Methionine . Methionine is an essential amino acid in humans, meaning it must be obtained from diet. The “Z” in this compound stands for a protecting group used in chemistry, specifically in the synthesis of peptides .

Molecular Structure Analysis

The molecular formula of this compound is C13H17NO4S . This means it contains 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

科学研究应用

Methanol Adsorption and Decomposition on ZnO Surfaces: 由Vo、Huynh、Hung和Jiang(2013)进行的研究探讨了甲醇在清洁ZnO表面上的吸附和解离,使用密度泛函理论。这项研究对于理解甲醇与ZnO在催化和传感技术等各种应用中的相互作用具有重要意义(C. T. Vo等人,2013)。

Degradation of Methomyl in Water: Hayat等人(2021)的研究重点是使用过硫酸单酯对水中的氨基甲酰降解,这是一种氨基甲酯杀虫剂。该研究为从水源中去除有害杀虫剂的环境应用提供了见解(W. Hayat et al., 2021)。

Zirconium Hydroxide Nanoparticles for CWA Decomposition: Balow等人(2017)研究了Zirconium hydroxide(Zr(OH)4)用于分解化学战剂的应用。他们的发现对于国防和环境净化应用具有重要意义(Robert B. Balow et al., 2017)。

Photocatalysis with Zinc Oxide: Kumar和Rao(2015)回顾了氧化锌在光催化中的应用,重点介绍了其在环境清洁和水处理中的应用。这项研究对于开发高效和可持续的污染物降解方法至关重要(S. G. Kumar & K. K. Rao, 2015)。

Zirconium Oxide Catalysts: Yamaguchi(1994)的研究回顾了Zirconium Oxide(ZrO2)作为催化剂和催化剂支撑物的应用,这对于化学过程和工业应用是相关的(Tsutomu Yamaguchi, 1994)。

Methanol Production by Ammonia-Oxidizing Bacteria: Taher和Chandran(2013)研究了使用氨氧化细菌将甲烷转化为甲醇,为生物燃料和废物管理中的潜在应用提供了可能(Edris Taher & K. Chandran, 2013)。

ZnO Photocatalysis for Antibiotic Removal: Khataee等人(2017)研究了使用ZnO光催化去除抗生素如甲硝唑的方法,解决了制药废水管理中的问题(A. Khataee et al., 2017)。

ZnO Nanorods for Solar Energy Applications: Yang等人(2010)关于ZnO纳米棒阵列的表面组成的研究突出了它们在太阳能应用中的潜力,特别是在提高光伏电池效率方面(Lili Yang et al., 2010)。

作用机制

Target of Action

Z-Met-OH, also known as N-CBZ-L-METHIONINE, is a derivative of the essential amino acid methionine . The primary targets of this compound are likely to be enzymes and proteins that interact with methionine in various biochemical pathways .

Mode of Action

Methionine plays a crucial role in protein synthesis as the initiator amino acid . During translation, methionine binds to the start codon of the mRNA on the ribosome, initiating protein synthesis . This compound may interact with its targets in a similar way, potentially influencing protein synthesis.

Biochemical Pathways

This compound is likely to be involved in the same biochemical pathways as methionine. Methionine is a key component of the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . This compound, as a methionine derivative, may also play a role in these pathways.

Pharmacokinetics

Methionine, the parent compound, is known to be absorbed in the small intestine and transported to the liver, where it is metabolized this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

Given its similarity to methionine, it may influence protein synthesis and other methionine-dependent processes . This could potentially affect cell growth and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . For instance, certain heavy metals can interact with sulfur-containing compounds like methionine and its derivatives, potentially affecting their stability and function .

生化分析

Biochemical Properties

N-CBZ-L-METHIONINE is involved in the biosynthesis of methionine through two alternative pathways: one involving transsulfuration (mediated by metB and metC) and the other involving direct sulthydrylation (mediated by metY) . It interacts with enzymes such as MetB (cystathionine gamma-synthase) and MetY (O-acetylhomoserine sulfhydrylase), influencing their activity and the overall biochemical reaction .

Cellular Effects

The effects of N-CBZ-L-METHIONINE on cellular processes are complex and multifaceted. It influences cell function by interacting with various enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-CBZ-L-METHIONINE exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is closely tied to its role in methionine biosynthesis .

Metabolic Pathways

N-CBZ-L-METHIONINE is involved in the metabolic pathways of methionine biosynthesis . It interacts with enzymes such as MetB and MetY, influencing the metabolic flux and metabolite levels .

属性

IUPAC Name |

(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHNNQXKZMOJJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306173 | |

| Record name | Benzyloxycarbonyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-62-1 | |

| Record name | Benzyloxycarbonyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxycarbonyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(benzyloxycarbonyl)-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

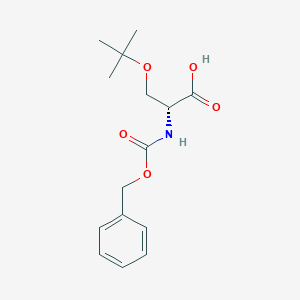

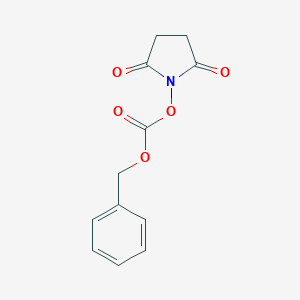

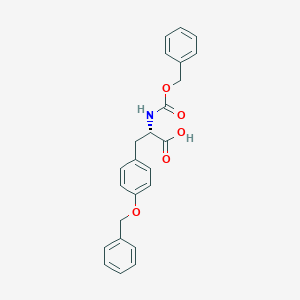

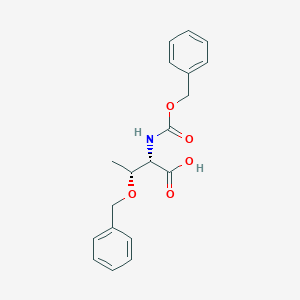

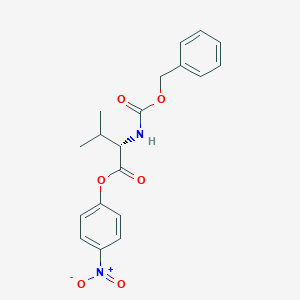

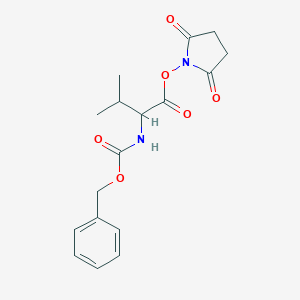

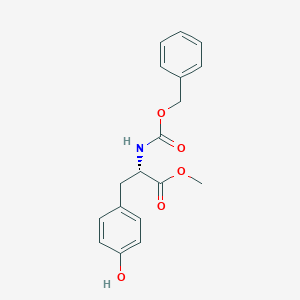

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

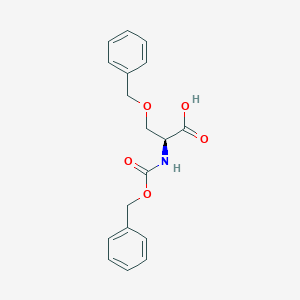

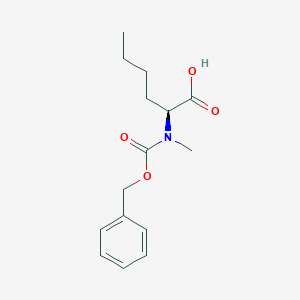

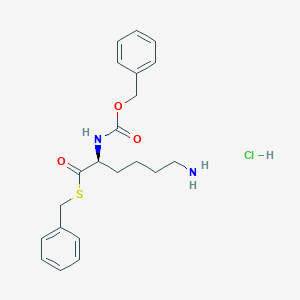

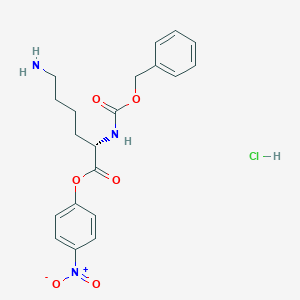

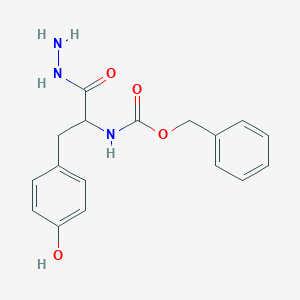

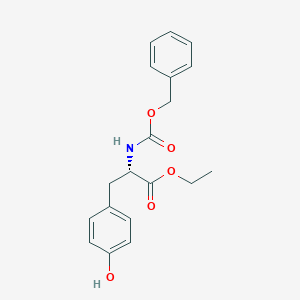

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。